molecular formula C93H135N21O29S2 B12658721 WT-1 122 long CAS No. 952720-86-4

WT-1 122 long

Cat. No.: B12658721
CAS No.: 952720-86-4
M. Wt: 2075.3 g/mol
InChI Key: NEPOVVIIZSDRTL-XUVMKQETSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WT-1 122 long typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring that the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: WT-1 122 long can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, WT-1 122 long is used as a model compound for studying peptide synthesis and reactions. Its well-defined structure makes it an ideal candidate for exploring various chemical transformations .

Biology: In biological research, this compound is employed to study protein-protein interactions and cellular signaling pathways. It serves as a tool for investigating the role of WT1 in cell growth and differentiation .

Medicine: this compound has potential therapeutic applications, particularly in cancer research. It is used in the development of peptide-based vaccines and immunotherapies targeting WT1-expressing tumors .

Industry: In the industrial sector, this compound is utilized in the production of diagnostic kits and research reagents. Its stability and specificity make it a valuable component in various analytical applications .

Mechanism of Action

The mechanism of action of WT-1 122 long involves its interaction with specific molecular targets, primarily the WT1 protein. WT1 is a transcription factor that regulates the expression of genes involved in cell growth and differentiation. This compound binds to WT1, modulating its activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • WT1-122A1 long
  • WT1-A10
  • WT1-specific TCRs

Comparison: WT-1 122 long is unique in its specific sequence and structure, which confer distinct biological activities. Compared to WT1-122A1 long and WT1-A10, this compound has shown higher stability and specificity in binding to the WT1 protein. Additionally, WT1-specific TCRs, while effective in targeting WT1-expressing tumors, differ in their mechanism of action, as they involve T-cell receptor-mediated recognition and response .

Properties

CAS No.

952720-86-4

Molecular Formula

C93H135N21O29S2

Molecular Weight

2075.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H135N21O29S2/c1-47(2)36-60(82(131)101-58(28-30-75(123)124)79(128)110-67(45-117)93(142)143)104-86(135)68(46-144)111-85(134)66(44-116)109-89(138)71-18-13-33-113(71)91(140)64(37-48(3)4)107-84(133)62(39-53-21-25-55(119)26-22-53)105-87(136)69-16-11-32-112(69)90(139)50(6)99-81(130)63(41-73(96)121)106-88(137)70-17-12-34-114(70)92(141)65(40-51-14-9-8-10-15-51)108-80(129)59(31-35-145-7)102-83(132)61(38-52-19-23-54(118)24-20-52)103-76(125)49(5)98-78(127)57(27-29-72(95)120)100-74(122)42-97-77(126)56(94)43-115/h8-10,14-15,19-26,47-50,56-71,115-119,144H,11-13,16-18,27-46,94H2,1-7H3,(H2,95,120)(H2,96,121)(H,97,126)(H,98,127)(H,99,130)(H,100,122)(H,101,131)(H,102,132)(H,103,125)(H,104,135)(H,105,136)(H,106,137)(H,107,133)(H,108,129)(H,109,138)(H,110,128)(H,111,134)(H,123,124)(H,142,143)/t49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

NEPOVVIIZSDRTL-XUVMKQETSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CCSC)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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